molecular formula C12H20O3 B13165975 Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13165975
M. Wt: 212.28 g/mol
InChI Key: WXNDMWQNSVWYEC-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spiro structure, which includes a spirocyclic oxaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications .

Biological Activity

Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559907-99-1) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a spirocyclic structure which contributes to its biological activity.

Biological Activity Overview

Research into the biological activities of this compound has indicated several potential pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Neuroprotective Effects : Related compounds within the spirocyclic family have shown neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease therapies .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial effects against various pathogens, indicating that this compound may also exhibit such properties.

Antioxidant Activity

A study conducted on various spirocyclic compounds demonstrated that this compound showed significant free radical scavenging activity when tested against DPPH radicals. The results are summarized in Table 1.

Compound NameIC50 (µM)
This compound45 ± 3
Control (Ascorbic Acid)15 ± 1

Neuroprotective Effects

In a study involving rat cortical neurons, treatment with this compound resulted in a significant increase in neurite outgrowth compared to control groups treated with ethanol (0.5% v/v). The findings are illustrated in Figure 1.

Figure 1 : Neurite Outgrowth Enhancement in Cortical Neurons Treated with this compound.

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of various spirocyclic compounds indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are shown in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis40

Case Studies

Several case studies have explored the therapeutic potential of spirocyclic compounds similar to this compound:

  • Neurodegenerative Disorders : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease.
    "The spirocyclic structure is essential for the neuroprotective effects observed in neuronal cultures" .
  • Antibacterial Applications : Research published in Phytotherapy Research demonstrated the efficacy of spirocyclic compounds against antibiotic-resistant strains of bacteria.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3

InChI Key

WXNDMWQNSVWYEC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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